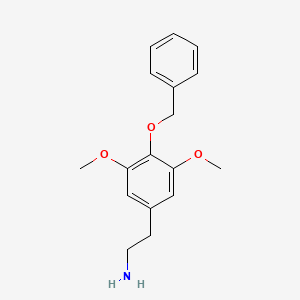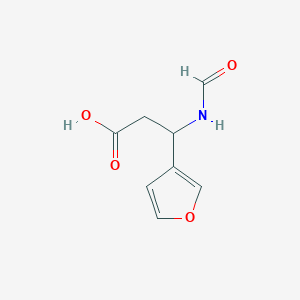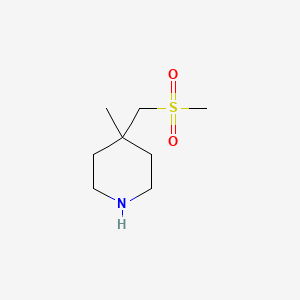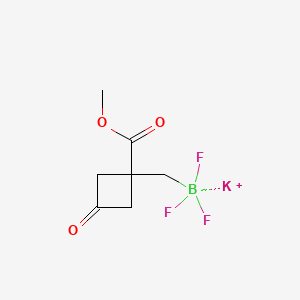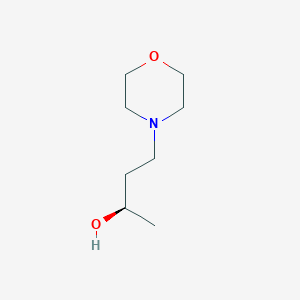![molecular formula C9H20ClNO B13578920 {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is known for its unique properties and diverse reactivity, making it valuable for studying biological processes and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- {1-[(Dimethylamino)methyl]cyclohexyl}methanolhydrochloride
- {1-[(Dimethylamino)methyl]cyclopropyl}methanolhydrochloride
- {1-[(Dimethylamino)methyl]cyclobutyl}methanolhydrochloride
Uniqueness
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride stands out due to its unique cyclopentyl ring structure, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in specific research applications and industrial processes .
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-10(2)7-9(8-11)5-3-4-6-9;/h11H,3-8H2,1-2H3;1H |
InChI Key |
FXFMXUMPVJASOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCC1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


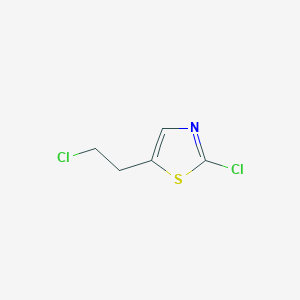
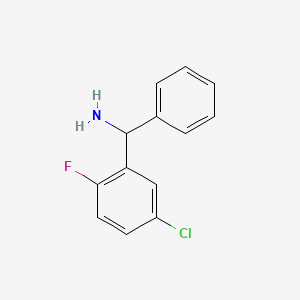
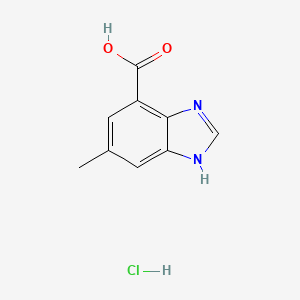

![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
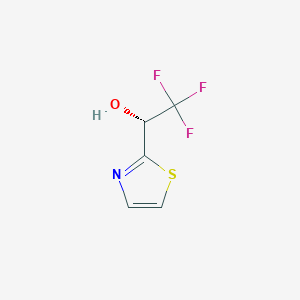
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
